molecular formula C18H19N5O3S3 B11567826 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11567826
M. Wt: 449.6 g/mol
InChI Key: SDSKCQHUPCPOIJ-UHFFFAOYSA-N
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Description

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound with a unique structure that combines benzothiazole, thiadiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the thiadiazole and piperidine groups. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and thiadiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols

Scientific Research Applications

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly for its antimicrobial and anticancer properties.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide: Lacks the thiadiazole and piperidine groups, resulting in different properties and applications.

    N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide:

Uniqueness

The uniqueness of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide lies in its combination of structural features from benzothiazole, thiadiazole, and piperidine. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H19N5O3S3

Molecular Weight

449.6 g/mol

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C18H19N5O3S3/c24-14(10-23-12-6-2-3-7-13(12)28-18(23)26)19-16-20-21-17(29-16)27-11-15(25)22-8-4-1-5-9-22/h2-3,6-7H,1,4-5,8-11H2,(H,19,20,24)

InChI Key

SDSKCQHUPCPOIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CN3C4=CC=CC=C4SC3=O

Origin of Product

United States

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